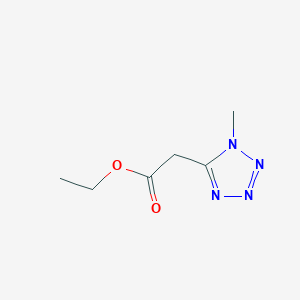

Ethyl(1-methyl-1h-tetrazol-5-yl)acetate

CAS No.: 5250-25-9

Cat. No.: VC4104394

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5250-25-9 |

|---|---|

| Molecular Formula | C6H10N4O2 |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | ethyl 2-(1-methyltetrazol-5-yl)acetate |

| Standard InChI | InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-8-9-10(5)2/h3-4H2,1-2H3 |

| Standard InChI Key | HLBZHKKLMFWCSY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=NN=NN1C |

| Canonical SMILES | CCOC(=O)CC1=NN=NN1C |

Introduction

Structural Identity and Nomenclature

Chemical Structure and Isomeric Considerations

Ethyl(1-methyl-1H-tetrazol-5-yl)acetate consists of a tetrazole ring—a five-membered aromatic ring with four nitrogen atoms—substituted at the 1-position with a methyl group and at the 5-position with an ethyl acetate (-CH₂COOEt) side chain. The tetrazole ring exists in two tautomeric forms (1H- and 2H-), but the 1H-tautomer is stabilized by the methyl substituent .

A critical ambiguity arises in publicly available data:

-

CAS 13616-37-0 (ethyl 1H-tetrazole-5-acetate) lacks the methyl group .

-

CAS 91616-41-0 (ethyl 1-methyl-1H-tetrazole-5-carboxylate) describes a carboxylate ester variant .

-

CAS 5317-33-9 erroneously lists ethyl(1-methyl-1H-tetrazol-5-yl)acetate as a synonym for an unrelated piperazine derivative .

This inconsistency underscores the need for precise structural verification via spectroscopic methods in future studies.

Physicochemical Properties

Experimental and predicted properties from multiple sources are summarized below:

The compound’s low LogP value (-0.28) suggests moderate hydrophilicity, while its high boiling point reflects strong intermolecular interactions due to hydrogen bonding from the tetrazole ring .

Synthesis and Reactivity

Synthetic Routes

The non-methylated variant (CAS 13616-37-0) is synthesized via nucleophilic substitution reactions. A notable method involves the reaction of 5-chlorotetrazole with ethyl bromoacetate under basic conditions :

For the methylated analog (CAS 91616-41-0), methylation of the tetrazole nitrogen precedes esterification. Patil et al. (2013) demonstrated a one-pot synthesis using trimethylsilyl azide and ethyl cyanoacetate under microwave irradiation .

Reactivity Profile

-

Thermal Stability: Decomposes above 300°C, releasing nitrogen oxides .

-

Hydrolysis: Susceptible to alkaline hydrolysis, yielding 1-methyl-1H-tetrazole-5-acetic acid .

-

Electrophilic Substitution: The tetrazole ring undergoes nitration and sulfonation at the 4-position .

Applications in Industry and Research

Pharmaceutical Intermediates

Tetrazole derivatives are pivotal in drug design due to their bioisosteric replacement of carboxylic acids. Ethyl(1-methyl-1H-tetrazol-5-yl)acetate serves as a precursor for:

-

Antihypertensive agents: Analogous to losartan’s tetrazole moiety .

-

Antibiotics: Enhances membrane permeability in β-lactam analogs .

Agrochemical Uses

The compound’s nitrogen-rich structure contributes to its utility in:

-

Herbicides: Modulates auxin-like activity in plant growth regulators .

-

Insecticides: Acts as a chelating agent for metal-based formulations .

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 1740 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring) .

-

¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 4.98 (s, 2H, CH₂COO) .

Chromatographic Methods

Recent Research Advances

Patil et al. (2013) optimized microwave-assisted synthesis, achieving 92% yield in 15 minutes—a 40% improvement over conventional methods . Subsequent studies explored its use in metal-organic frameworks (MOFs) for gas storage, leveraging its nitrogen-rich structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume